molecular formula C15H18F3N5 B10936444 4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10936444
M. Wt: 325.33 g/mol
InChI Key: RMVXUVKJXCFXTD-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a pyrazole and a piperidine moiety. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and lipophilicity, making it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution on the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.

    Coupling Reactions: The pyrazole and piperidine moieties can be introduced through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrazole or pyrimidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrazole moieties can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting central nervous system disorders and inflammatory diseases.

    Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate target proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine include:

    4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine: This compound differs by the substitution of an ethyl group with a methyl group on the pyrazole ring, which may affect its pharmacokinetic properties.

    4-(1-ethyl-1H-pyrazol-4-yl)-2-(morpholin-1-yl)-6-(trifluoromethyl)pyrimidine: The piperidine moiety is replaced with a morpholine ring, potentially altering its biological activity and solubility.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18F3N5

Molecular Weight

325.33 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H18F3N5/c1-2-23-10-11(9-19-23)12-8-13(15(16,17)18)21-14(20-12)22-6-4-3-5-7-22/h8-10H,2-7H2,1H3

InChI Key

RMVXUVKJXCFXTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F

Origin of Product

United States

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